3-Epi-Isocucurbitacin B

Description

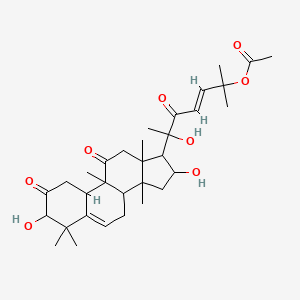

Structure

2D Structure

3D Structure

Properties

CAS No. |

89647-62-1 |

|---|---|

Molecular Formula |

C32H46O8 |

Molecular Weight |

558.7 g/mol |

IUPAC Name |

[(E,6R)-6-[(3R,8S,9R,10R,13R,14S,16R,17R)-3,16-dihydroxy-4,4,9,13,14-pentamethyl-2,11-dioxo-3,7,8,10,12,15,16,17-octahydro-1H-cyclopenta[a]phenanthren-17-yl]-6-hydroxy-2-methyl-5-oxohept-3-en-2-yl] acetate |

InChI |

InChI=1S/C32H46O8/c1-17(33)40-27(2,3)13-12-23(36)32(9,39)25-21(35)15-29(6)22-11-10-18-19(14-20(34)26(38)28(18,4)5)31(22,8)24(37)16-30(25,29)7/h10,12-13,19,21-22,25-26,35,38-39H,11,14-16H2,1-9H3/b13-12+/t19-,21-,22+,25+,26+,29+,30-,31+,32+/m1/s1 |

InChI Key |

WTBZNVRBNJWSPF-KWPSBSMYSA-N |

Isomeric SMILES |

CC(=O)OC(C)(C)/C=C/C(=O)[C@@](C)([C@H]1[C@@H](C[C@@]2([C@@]1(CC(=O)[C@@]3([C@H]2CC=C4[C@H]3CC(=O)[C@@H](C4(C)C)O)C)C)C)O)O |

Canonical SMILES |

CC(=O)OC(C)(C)C=CC(=O)C(C)(C1C(CC2(C1(CC(=O)C3(C2CC=C4C3CC(=O)C(C4(C)C)O)C)C)C)O)O |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to 3-Epi-Isocucurbitacin B: Chemical Structure, Biological Activity, and Experimental Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Epi-Isocucurbitacin B is a naturally occurring tetracyclic triterpenoid belonging to the cucurbitacin family. These compounds are known for their wide range of biological activities, including potent cytotoxic effects against various cancer cell lines. This technical guide provides a comprehensive overview of the chemical structure of this compound, its putative biological activities with a focus on key signaling pathways, and detailed experimental protocols relevant to its study. While specific experimental data for this compound is limited in publicly available literature, this guide draws upon data from its close structural analogs, Isocucurbitacin B and Cucurbitacin B, to provide a robust framework for researchers.

Chemical Structure and Identification

This compound is a highly oxygenated tetracyclic triterpenoid with a characteristic cucurbitane skeleton. Its systematic name and other key identifiers are summarized in the table below.

| Identifier | Value |

| IUPAC Name | [(E)-6-[(3R,8S,9R,10R,13R,14S,16R,17R)-3,16-dihydroxy-4,4,9,13,14-pentamethyl-2,11-dioxo-3,7,8,10,12,15,16,17-octahydro-1H-cyclopenta[a]phenanthren-17-yl]-6-hydroxy-2-methyl-5-oxohept-3-en-2-yl] acetate |

| Molecular Formula | C₃₂H₄₆O₈ |

| Molecular Weight | 558.7 g/mol |

| SMILES String | CC(=O)OC(C)(C)/C=C/C(=O)C(C)(C1C(CC2(C1(CC(=O)C3(C2CC=C4C3CC(=O)C(C4(C)C)O)C)C)C)O)O |

| InChI Key | WTBZNVRBNJWSPF-KWPSBSMYSA-N |

| CAS Number | 89647-62-1 |

| Synonyms | 3-epi-Isocucurbitacin, NSC 359240 |

Spectroscopic Data (Analog-Based)

Table 2: ¹H NMR (400 MHz, CDCl₃) Data for Cucurbitacin B [1]

| Proton | Chemical Shift (δ, ppm) | Multiplicity | J (Hz) |

| H-23 | 7.04 | d | 15.6 |

| H-24 | 6.46 | d | 15.6 |

| H-6 | 5.77 | d | 5.3 |

| H-16 | 4.47–4.37 | m | |

| H-2 | 4.33 | dd | 14.7, 7.4 |

| H-20 | 4.26 | s | |

| H-3 | 3.61 | d | 3.8 |

| H-8 | 3.23 | d | 14.5 |

| H-12 | 2.72 | d | 12.8 |

| H-1 | 2.66 | d | 14.6 |

| H-10 | 2.48 | d | 7.0 |

| H-7 | 2.39 | dd | 19.4, 7.9 |

| H-4 | 2.29 | ddd | 12.3, 5.7, 3.3 |

| Acetyl | 2.07–1.92 | m | |

| H-15 | 1.85 | t | 10.2 |

| Me-26 | 1.55 | s | |

| Me-27 | 1.53 | s | |

| Me-21 | 1.45–1.39 | m | |

| Me-30 | 1.34 | s | |

| Me-29 | 1.32 | s | |

| Me-19 | 1.26 | s | |

| Me-18 | 1.06 | s | |

| Me-28 | 0.96 | s |

Mass Spectrometry: The mass spectrum of this compound is expected to show a molecular ion peak corresponding to its molecular weight. Fragmentation patterns of cucurbitacins typically involve the loss of water, acetic acid, and cleavage of the side chain.

Biological Activity and Signaling Pathways

While direct studies on the signaling pathways affected by this compound are limited, extensive research on its analogs, Isocucurbitacin B and Cucurbitacin B, strongly suggests its involvement in key cancer-related pathways.

Putative Anticancer Activity

Inhibition of the JAK/STAT Signaling Pathway

The JAK/STAT pathway is a critical signaling cascade that regulates cell proliferation, differentiation, and survival. Constitutive activation of this pathway is a hallmark of many cancers. Cucurbitacins, including Cucurbitacin B, have been shown to be potent inhibitors of the JAK/STAT pathway.[2][3] They can inhibit the phosphorylation of JAK2 and STAT3, leading to the downregulation of downstream anti-apoptotic proteins like Bcl-xL and subsequent induction of apoptosis.[3]

References

- 1. rsc.org [rsc.org]

- 2. Cucurbitacin E and I target the JAK/STAT pathway and induce apoptosis in Sézary cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Cucurbitacin B induces apoptosis by inhibition of the JAK/STAT pathway and potentiates antiproliferative effects of gemcitabine on pancreatic cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Natural sources and isolation of 3-Epi-Isocucurbitacin B.

An In-Depth Technical Guide to the Natural Sources and Isolation of 3-Epi-Isocucurbitacin B

Introduction

This compound is a member of the cucurbitacin family, a class of highly oxygenated tetracyclic triterpenoid compounds.[1] These natural products are renowned for their structural diversity and significant biological activities. Cucurbitacins are primarily found in the plant kingdom, most notably in the family Cucurbitaceae, where they serve as a defense mechanism against herbivores.[2] this compound, a specific stereoisomer, has demonstrated significant cytotoxic effects against various human tumor cell lines, including A-549 (lung carcinoma), SK-OV-3 (ovarian cancer), SK-MEL-2 (melanoma), XF-498 (CNS cancer), and HCT15 (colon cancer), making it a compound of interest for researchers in oncology and drug development.[3][4] This guide provides a comprehensive overview of its natural sources, detailed protocols for its isolation and purification, and a summary of its known biological context.

Natural Sources

This compound has been identified in several plant species. The primary family known for producing cucurbitacins is Cucurbitaceae, but they are also found in other families.[2][5] The documented sources for this compound are detailed below.

| Family | Genus & Species | Common Name | Plant Part | Reference |

| Cucurbitaceae | Trichosanthes kirilowii | Chinese Snake Gourd | Not Specified | [3][4] |

| Polemoniaceae | Ipomopsis aggregata | Scarlet Gilia | Not Specified | [6] |

While direct isolation is confirmed from the sources above, researchers may also find it productive to investigate other plants known to produce related cucurbitacins, such as those from the genera Cucumis, Cucurbita, Bryonia, and Ecballium.[5][7]

Isolation and Purification: Experimental Protocols

The isolation of this compound from its natural sources follows a multi-step process involving extraction, solvent partitioning, and chromatographic separation. The following protocol is a synthesized methodology based on established procedures for isolating cucurbitacins from plant materials.[7][8][9]

Preparation of Plant Material and Extraction

-

Objective: To extract a crude mixture of compounds, including this compound, from the dried plant material.

-

Protocol:

-

Air-dry the collected plant material (e.g., fruits, stems) to a constant weight and grind it into a fine powder to maximize the surface area for extraction.

-

Macerate the powdered material in methanol (MeOH) at a 1:10 solid-to-solvent ratio (w/v) at room temperature. For example, use 3 x 2 L of MeOH for 480 g of milled fruits.[8]

-

Agitate the mixture continuously for 48-72 hours.[9]

-

Filter the mixture to separate the plant debris from the methanol extract. Repeat the extraction process on the residue two more times to ensure exhaustive extraction.

-

Combine the methanol extracts and concentrate them under reduced pressure using a rotary evaporator at a temperature below 45°C to yield a crude extract.

-

Solvent-Solvent Partitioning

-

Objective: To separate compounds based on their polarity and remove non-polar constituents like fats and chlorophylls.

-

Protocol:

-

Suspend the crude methanol extract in a mixture of 80% aqueous methanol (MeOH/H₂O, 80:20 v/v).[8]

-

Perform liquid-liquid partitioning by sequentially extracting the suspension with solvents of increasing polarity. First, partition against an equal volume of hexane to remove non-polar compounds. Repeat this step three times.

-

Combine the hexane fractions and set them aside. The target compound will remain in the aqueous methanol layer.

-

Next, partition the aqueous methanol layer against an equal volume of chloroform (CHCl₃) to extract compounds of intermediate polarity, including cucurbitacins.[8] Repeat this step three times.

-

Combine the chloroform fractions and concentrate under reduced pressure to yield a chloroform-soluble extract enriched with cucurbitacins.

-

Chromatographic Purification

-

Objective: To isolate and purify this compound from the enriched extract through successive chromatographic techniques.

-

Protocol:

-

Step 3a: Flash or Vacuum Liquid Chromatography (VLC)

-

Pre-adsorb the chloroform extract onto a small amount of silica gel.

-

Load the adsorbed sample onto a silica gel column for flash chromatography or VLC.

-

Elute the column with a stepwise gradient of solvents, typically starting with chloroform and gradually increasing the polarity by adding acetone and then methanol.[7]

-

Collect fractions and monitor them using Thin Layer Chromatography (TLC) with a suitable mobile phase (e.g., chloroform:methanol, 95:5) and visualize under UV light or by staining with an appropriate reagent (e.g., ceric sulfate).

-

Pool fractions containing the compound of interest based on their TLC profiles.

-

-

Step 3b: Preparative High-Performance Liquid Chromatography (HPLC)

-

Further purify the enriched fractions from the previous step using a semi-preparative Reversed-Phase (RP-18) HPLC column.[8]

-

Use an isocratic or gradient mobile phase, such as methanol-water (e.g., 60:40 v/v), to achieve fine separation.[8]

-

Monitor the elution profile with a UV detector (typically at ~210-230 nm).

-

Collect the peak corresponding to this compound.

-

Lyophilize the collected fraction to obtain the pure compound.

-

-

Structure Elucidation

-

Objective: To confirm the identity and purity of the isolated compound.

-

Protocol:

-

Use spectroscopic methods such as Nuclear Magnetic Resonance (¹H-NMR, ¹³C-NMR) and Mass Spectrometry (LC-MS) to confirm the structure of the isolated compound as this compound.

-

Assess purity using analytical HPLC, which should show a single, sharp peak. Purity levels of ≥98% are typically required for biological assays.[10]

-

Visualized Experimental Workflow

The following diagram illustrates the general workflow for the isolation and purification of this compound.

Caption: General workflow for the isolation of this compound.

Biological Activity and Signaling Pathways

While specific signaling pathway studies for this compound are not extensively detailed in the literature, the broader cucurbitacin class is known to exert its cytotoxic and anti-inflammatory effects by modulating key cellular signaling pathways. Isocucurbitacin B, a closely related analogue, has been shown to inhibit glioma growth through the PI3K/AKT and MAPK pathways.[11] Furthermore, other cucurbitacins are recognized as potent inhibitors of the Janus kinase (JAK) and Signal Transducer and Activator of Transcription (STAT) pathway, particularly JAK/STAT3 signaling, which is often dysregulated in cancer.[1][8]

The diagram below represents a generalized signaling pathway commonly inhibited by cucurbitacins.

Caption: Generalized JAK/STAT signaling pathway inhibited by cucurbitacins.

References

- 1. researchgate.net [researchgate.net]

- 2. Cucurbitacin - Wikipedia [en.wikipedia.org]

- 3. medchemexpress.com [medchemexpress.com]

- 4. This compound CAS#: 89647-62-1 [amp.chemicalbook.com]

- 5. plantarchives.org [plantarchives.org]

- 6. Recent Advances in the Application of Cucurbitacins as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Isolation, Structure Elucidation, and Biological Evaluation of 16,23-Epoxycucurbitacin Constituents from Eleaocarpus chinensis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. biorlab.com [biorlab.com]

- 11. Isocucurbitacin B inhibits glioma growth through PI3K/AKT pathways and increases glioma sensitivity to TMZ by inhibiting hsa-mir-1286a - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Biosynthesis Pathway of Cucurbitane Triterpenoids

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biosynthesis of cucurbitane triterpenoids, a class of secondary metabolites known for their bitterness and significant pharmacological potential, including anti-cancer and anti-inflammatory properties. This document details the enzymatic steps, regulatory mechanisms, and key experimental protocols used to elucidate this complex pathway, with a focus on quantitative data and visual representations to facilitate understanding and further research.

Introduction to Cucurbitane Triterpenoids

Cucurbitane-type triterpenoids are a diverse group of highly oxidized tetracyclic compounds predominantly found in the Cucurbitaceae family, which includes cucumber, melon, and watermelon. Their biosynthesis originates from the mevalonate (MVA) pathway, leading to the formation of a common precursor, 2,3-oxidosqualene. A series of cyclization and modification reactions, catalyzed by specific enzymes, then generate the vast array of cucurbitacin structures observed in nature. Understanding this pathway is crucial for the metabolic engineering of these compounds for agricultural and pharmaceutical applications.

The Core Biosynthetic Pathway

The biosynthesis of cucurbitane triterpenoids can be divided into three main stages: the formation of the triterpene backbone, the cyclization to the characteristic cucurbitane skeleton, and the subsequent modifications that lead to the diverse array of cucurbitacins.

Mevalonate (MVA) Pathway: The Precursor Supply

The journey begins in the cytoplasm with the MVA pathway, which synthesizes the five-carbon isoprenoid building blocks, isopentenyl pyrophosphate (IPP) and its isomer dimethylallyl pyrophosphate (DMAPP), from acetyl-CoA. These units are sequentially condensed to form farnesyl pyrophosphate (FPP), and two molecules of FPP are then joined head-to-head to produce the 30-carbon precursor, squalene. Squalene is then epoxidized to 2,3-oxidosqualene, the linear substrate for the first committed step in cucurbitane biosynthesis.

Formation of the Cucurbitane Skeleton

The cyclization of 2,3-oxidosqualene is a critical branch point in triterpenoid biosynthesis. In the context of cucurbitacins, this reaction is catalyzed by a specific oxidosqualene cyclase (OSC) known as cucurbitadienol synthase (CS) . This enzyme facilitates a chair-boat-chair cyclization cascade to produce the foundational cucurbitane skeleton in the form of cucurbitadienol .

dot

Tailoring Enzymes: Generating Diversity

Following the formation of cucurbitadienol, a suite of "tailoring" enzymes, primarily from the cytochrome P450 (CYP) and acyltransferase (ACT) families, introduce a variety of functional groups at different positions on the cucurbitane skeleton. These modifications, including hydroxylation, oxidation, and acetylation, are responsible for the vast structural diversity and varied biological activities of cucurbitacins. For instance, the biosynthesis of prominent cucurbitacins like cucurbitacin B, C, and E in different cucurbit species involves a conserved set of orthologous genes encoding these modifying enzymes.[1][2]

dot

Quantitative Data on Biosynthetic Enzymes and Metabolites

The efficiency and regulation of the cucurbitacin biosynthetic pathway are underpinned by the kinetic properties of its enzymes and the resulting accumulation of metabolites.

Enzyme Kinetics

Kinetic parameters for some of the key enzymes in cucurbitacin biosynthesis have been determined, providing insights into their substrate affinity and catalytic efficiency.

| Enzyme | Organism | Substrate | Km (µM) | kcat (s-1) | kcat/Km (M-1s-1) | Reference |

| ACT3 | Citrullus lanatus (watermelon) | Cucurbitacin B | 11.75 ± 1.74 | 1.24 x 10-2 | 10.56 x 102 | [1] |

| Cucurbitacin D | 10.39 ± 1.27 | 0.98 x 10-2 | 9.43 x 102 | [1] | ||

| Cucurbitacin E | 21.37 ± 2.51 | 0.53 x 10-2 | 2.48 x 102 | [1] | ||

| Cucurbitacin I | 15.82 ± 1.93 | 0.87 x 10-2 | 5.50 x 102 | [1] | ||

| Cucurbitacin E-glucoside | 12.05 ± 1.58 | 2.15 x 10-2 | 17.84 x 102 | [1] |

Gene Expression Levels

The expression of cucurbitacin biosynthetic genes is tightly regulated, often in a tissue-specific manner. Transcriptomic analyses have provided quantitative insights into the expression levels of these genes in various cucurbit species.

| Gene | Organism | Tissue | Expression Level (FPKM/Relative Expression) | Condition | Reference |

| CsBi (OSC) | Cucumis sativus (cucumber) | Leaf | ~150 FPKM | Wild type | [1] |

| CsACT | Cucumis sativus (cucumber) | Leaf | ~100 FPKM | Wild type | [1] |

| CmBi (OSC) | Cucumis melo (melon) | Root | High relative expression | Bitter variety | [1] |

| ClBt (bHLH TF) | Citrullus lanatus (watermelon) | Fruit | High relative expression | Wild type | [1] |

| CpCUCbH1 (bHLH TF) | Cucurbita pepo (squash) | Hairy roots | ~8-fold increase | Overexpression | [3][4] |

| LaBi (OSC) | Luffa acutangula (luffa) | Fruit | Significantly upregulated | Bitter vs. non-bitter | [5] |

| LaACT | Luffa acutangula (luffa) | Fruit | Significantly upregulated | Bitter vs. non-bitter | [5] |

Metabolite Concentrations

The levels of cucurbitacins vary significantly between different species, tissues, and developmental stages.

| Metabolite | Organism | Tissue | Concentration (mg/g fresh weight) | Reference |

| Cucurbitacin E glycoside | Citrullus colocynthis | Leaf | 0.9 - 1.3 | [6] |

| Fruit | 0.21 - 3.2 | [6] | ||

| Cucurbitacin B | Citrullus colocynthis | Leaf | Low | [6] |

| Cucurbitacin E | Citrullus colocynthis | Leaf | Low | [6] |

| Cucurbitacin E | Cucurbita pepo hairy roots | - | ~2-fold increase in TIRs vs. plates | [4][7] |

Regulation of Cucurbitacin Biosynthesis

The biosynthesis of cucurbitacins is under strict genetic control, primarily orchestrated by basic helix-loop-helix (bHLH) transcription factors . These regulatory proteins bind to specific motifs in the promoter regions of the biosynthetic genes, thereby activating their transcription. In cucumber, for example, the transcription factors Bt (Bitter fruit) and Bl (Bitter leaf) control the tissue-specific accumulation of cucurbitacin C.[2] Similarly, orthologous bHLH transcription factors regulate cucurbitacin biosynthesis in melon and watermelon.[1][2] Abiotic and biotic stress factors, such as drought and pathogen attack, can also induce the expression of these regulatory and biosynthetic genes.[5]

dot

Experimental Protocols

The elucidation of the cucurbitacin biosynthetic pathway has been made possible through a combination of genetic, biochemical, and analytical techniques. Below are detailed methodologies for key experiments.

Heterologous Expression and Functional Characterization of Biosynthetic Genes in Yeast

This protocol is essential for verifying the function of candidate genes in the cucurbitacin pathway.

dot

Methodology:

-

RNA Isolation and cDNA Synthesis: Isolate total RNA from the plant tissue of interest (e.g., leaves, fruits) where the target gene is expected to be expressed. Synthesize first-strand cDNA using a reverse transcriptase and an oligo(dT) primer.

-

PCR Amplification: Amplify the full-length coding sequence of the candidate gene from the cDNA using gene-specific primers.

-

Cloning: Ligate the PCR product into a yeast expression vector, such as pYES-DEST52, which contains a galactose-inducible promoter (GAL1).

-

Yeast Transformation: Transform the expression construct into a suitable Saccharomyces cerevisiae strain (e.g., WAT11, which expresses an Arabidopsis thaliana P450 reductase to support the activity of plant CYPs).

-

Expression Induction: Grow the transformed yeast in a selective medium containing glucose. To induce gene expression, transfer the cells to a medium containing galactose.

-

Metabolite Extraction: After a period of induction, harvest the yeast cells and extract the metabolites using an organic solvent (e.g., ethyl acetate).

-

Metabolite Analysis: Analyze the extracted metabolites by Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) to identify the product of the enzymatic reaction. Compare the mass spectrum and retention time with authentic standards if available.

In Vitro Enzyme Assays

These assays are crucial for determining the kinetic parameters of the biosynthetic enzymes.

Methodology for Acyltransferase (ACT) Assay:

-

Protein Expression and Purification: Express the ACT enzyme as a recombinant protein (e.g., with a His-tag) in E. coli and purify it using affinity chromatography.

-

Reaction Mixture: Prepare a reaction mixture containing a suitable buffer (e.g., sodium phosphate buffer, pH 7.5), the purified enzyme, the acetyl donor acetyl-CoA, and the cucurbitacin substrate.

-

Incubation: Incubate the reaction mixture at an optimal temperature (e.g., 30°C) for a defined period.

-

Reaction Termination and Extraction: Stop the reaction and extract the product with an organic solvent like ethyl acetate.

-

Analysis: Analyze the product by HPLC or LC-MS to determine the rate of product formation.

-

Kinetic Analysis: Perform the assay with varying substrate concentrations to determine the Km and Vmax values by fitting the data to the Michaelis-Menten equation.

Analysis of Cucurbitacins by HPLC-MS/MS

This is a powerful analytical technique for the identification and quantification of cucurbitacins in plant extracts.

Methodology:

-

Sample Preparation: Homogenize the plant tissue and extract the cucurbitacins with a suitable solvent (e.g., methanol or chloroform).[8] The extract may require further cleanup using solid-phase extraction (SPE).

-

Chromatographic Separation: Inject the extract onto a reverse-phase C18 column. Use a gradient elution with a mobile phase consisting of water and acetonitrile, both typically containing a small amount of formic acid to improve ionization.[9]

-

Mass Spectrometric Detection: Analyze the eluent using a tandem mass spectrometer (MS/MS) operating in electrospray ionization (ESI) mode. For quantification, use the multiple reaction monitoring (MRM) mode, which provides high selectivity and sensitivity.

-

Data Analysis: Identify the cucurbitacins based on their retention times and specific precursor-to-product ion transitions. Quantify the compounds by comparing their peak areas to those of a standard curve generated with authentic standards.

Characterization of bHLH Transcription Factor Function

Yeast one-hybrid (Y1H) assays and electrophoretic mobility shift assays (EMSA) are commonly used to investigate the interaction between bHLH transcription factors and the promoter regions of biosynthetic genes.

Yeast One-Hybrid (Y1H) Assay Methodology:

-

Bait Construction: Clone the promoter sequence of the target biosynthetic gene (the "bait") upstream of a reporter gene (e.g., HIS3 or LacZ) in a yeast integration vector.

-

Prey Construction: Construct a cDNA library from the plant tissue of interest in a "prey" vector that fuses the cDNAs to the GAL4 activation domain.

-

Yeast Transformation and Screening: Transform the bait construct into a yeast reporter strain. Subsequently, transform this strain with the prey library.

-

Selection: Plate the transformed yeast on a selective medium lacking histidine (if using the HIS3 reporter). Only yeast cells where the prey protein (the bHLH factor) binds to the bait promoter will activate the reporter gene and grow.

-

Identification: Isolate the prey plasmid from the positive yeast colonies and sequence the cDNA insert to identify the interacting transcription factor.

dot

Conclusion

The biosynthesis of cucurbitane triterpenoids is a complex and highly regulated metabolic pathway. This guide has provided a detailed overview of the core enzymatic reactions, the quantitative aspects of enzyme function and metabolite accumulation, and the key regulatory mechanisms. The experimental protocols outlined herein serve as a valuable resource for researchers seeking to further unravel the intricacies of this pathway and to harness its potential for the development of novel pharmaceuticals and improved crop varieties. Future research will likely focus on the characterization of the remaining unknown enzymes in the pathway, a deeper understanding of the regulatory networks, and the application of synthetic biology approaches for the sustainable production of high-value cucurbitacins.

References

- 1. Convergence and divergence of cucurbitacin biosynthesis and regulation in Cucurbitaceae - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Advances in the biosynthesis, gene mining, and molecular mechanisms of cucurbitacin in Cucurbitaceae crops [maxapress.com]

- 3. Frontiers | Metabolic engineering of cucurbitacins in Cucurbita pepo hairy roots [frontiersin.org]

- 4. Metabolic engineering of cucurbitacins in Cucurbita pepo hairy roots - PMC [pmc.ncbi.nlm.nih.gov]

- 5. med.upenn.edu [med.upenn.edu]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. stemed.site [stemed.site]

- 9. YEAST ONE-HYBRID ASSAYS: A HISTORICAL AND TECHNICAL PERSPECTIVE - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Technical Guide on the Biological Activity and Cytotoxicity of 3-Epi-Isocucurbitacin B

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Epi-Isocucurbitacin B is a cucurbitane-type triterpenoid that has been identified as a potent cytotoxic agent. As a member of the cucurbitacin family, which is known for a wide range of biological activities including anti-inflammatory and anticancer effects, this compound represents a promising area of research for the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the current understanding of the biological activity and cytotoxicity of this compound, with a focus on its effects on cancer cells. Due to the limited specific research on this compound, this guide also incorporates data from its closely related isomers, Isocucurbitacin B and Cucurbitacin B, to provide a broader context for its potential mechanisms of action.

Cytotoxicity of this compound and Related Compounds

Initial studies have demonstrated that this compound exhibits significant cytotoxic activity against a range of human tumor cell lines. It has been identified as a principal cytotoxic constituent of Ipomopsis aggregata[1][2][3]. One report indicated its cytotoxicity against A-549 (lung carcinoma), SK-OV-3 (ovarian cancer), SK-MEL-2 (melanoma), XF-498 (central nervous system cancer), and HCT15 (colon cancer) cells[1]. However, specific IC50 values from this source are not publicly available.

To provide a quantitative perspective, the cytotoxic activities of the closely related Isocucurbitacin B and Cucurbitacin B are summarized in the tables below.

Table 1: Cytotoxicity of Isocucurbitacin B against Various Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| HeLa | Cervical Cancer | 0.93 - 9.73 | [4] |

| HT-29 | Colorectal Cancer | 0.93 - 9.73 | [4] |

Table 2: Cytotoxicity of Cucurbitacin B against Various Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| U-2 OS | Osteosarcoma | 20 - 100 | [2] |

| HT-29 | Colorectal Cancer | ~5 | [3] |

| SW620 | Colorectal Cancer | ~5 | [3] |

| BEL-7402 | Hepatocellular Carcinoma | Not specified | [5] |

| A549 | Lung Cancer | Not specified |

Experimental Protocols

Detailed experimental protocols for determining the cytotoxicity of this compound are not extensively published. However, based on studies of related cucurbitacins, the following methodologies are standard.

Cell Viability and Cytotoxicity Assays

1. MTT Assay:

-

Principle: This colorimetric assay measures the metabolic activity of cells. The mitochondrial dehydrogenase enzymes in viable cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

-

Protocol:

-

Seed cells in a 96-well plate at a specific density and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound for a specified period (e.g., 24, 48, 72 hours).

-

Add MTT solution to each well and incubate for 2-4 hours.

-

Solubilize the formazan crystals with a solubilization solution (e.g., DMSO, isopropanol).

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.

-

2. Sulforhodamine B (SRB) Assay:

-

Principle: This assay is based on the ability of the SRB dye to bind to protein components of cells. The amount of bound dye is proportional to the total protein mass and, therefore, the number of cells.

-

Protocol:

-

Seed and treat cells in a 96-well plate as described for the MTT assay.

-

Fix the cells with trichloroacetic acid (TCA).

-

Stain the fixed cells with SRB solution.

-

Wash away the unbound dye and allow the plates to air dry.

-

Solubilize the protein-bound dye with a Tris base solution.

-

Measure the absorbance at a specific wavelength (e.g., 510 nm).

-

Apoptosis Assays

1. Annexin V/Propidium Iodide (PI) Staining:

-

Principle: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in apoptotic cells. PI is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells.

-

Protocol:

-

Treat cells with this compound.

-

Harvest and wash the cells with PBS.

-

Resuspend the cells in Annexin V binding buffer.

-

Add Annexin V-FITC and PI to the cell suspension.

-

Incubate in the dark.

-

Analyze the cells by flow cytometry.

-

2. Hoechst 33258 Staining:

-

Principle: This fluorescent stain binds to the minor groove of DNA and is used to visualize nuclear morphology. Apoptotic cells exhibit condensed or fragmented chromatin, which appears as brightly stained nuclei under a fluorescence microscope.

-

Protocol:

-

Grow and treat cells on coverslips.

-

Fix the cells with paraformaldehyde.

-

Stain the cells with Hoechst 33258 solution.

-

Mount the coverslips on microscope slides.

-

Observe the nuclear morphology using a fluorescence microscope.

-

Cell Cycle Analysis

-

Principle: This flow cytometry-based method uses a fluorescent dye (e.g., Propidium Iodide) that binds stoichiometrically to DNA. The fluorescence intensity of the stained cells is directly proportional to their DNA content, allowing for the quantification of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

-

Protocol:

-

Treat cells with this compound.

-

Harvest and fix the cells in cold ethanol.

-

Treat the cells with RNase to remove RNA.

-

Stain the cells with PI.

-

Analyze the DNA content of the cells by flow cytometry.

-

Signaling Pathways and Mechanism of Action

The precise signaling pathways modulated by this compound have not been fully elucidated. However, extensive research on Cucurbitacin B and Isocucurbitacin B provides strong indications of the likely mechanisms. These compounds are known to interfere with key signaling pathways that regulate cell proliferation, survival, and apoptosis.

JAK/STAT Pathway

The Janus kinase (JAK)/signal transducer and activator of transcription (STAT) pathway is a critical signaling cascade involved in cell growth, differentiation, and survival. Constitutive activation of the JAK/STAT pathway, particularly STAT3, is a hallmark of many cancers. Cucurbitacin B is a potent inhibitor of the JAK/STAT pathway[2]. It has been shown to inhibit the phosphorylation of JAK2 and STAT3, leading to the downregulation of downstream anti-apoptotic proteins like Bcl-2 and Bcl-xL, and the upregulation of pro-apoptotic proteins like Bax and Bad[2].

Caption: Proposed inhibition of the JAK/STAT pathway by this compound.

MAPK Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is another crucial signaling cascade that regulates cell proliferation, differentiation, and apoptosis. Aberrant MAPK signaling is common in cancer. Cucurbitacin B has been shown to inhibit the activation of key components of the MAPK pathway, including JNK, ERK1/2, and p38[2]. Inhibition of this pathway contributes to the anti-proliferative and pro-apoptotic effects of cucurbitacins.

Caption: Postulated inhibitory effects on the MAPK signaling cascade.

Cell Cycle Regulation

Cucurbitacins are known to induce cell cycle arrest, primarily at the G2/M phase. This is often associated with the modulation of cell cycle regulatory proteins. For instance, Cucurbitacin B has been observed to downregulate the expression of cyclin B1, a key regulator of the G2/M transition.

Caption: Proposed mechanism of this compound-induced G2/M cell cycle arrest.

Conclusion and Future Directions

This compound is a natural product with demonstrated cytotoxic potential against various cancer cell lines. While specific data on this compound is limited, the well-documented biological activities of its close isomers, Isocucurbitacin B and Cucurbitacin B, suggest that its mechanism of action likely involves the inhibition of key oncogenic signaling pathways such as JAK/STAT and MAPK, leading to cell cycle arrest and apoptosis.

Further research is imperative to fully characterize the pharmacological profile of this compound. Future studies should focus on:

-

Quantitative Cytotoxicity Screening: Determining the IC50 values of this compound against a broader panel of cancer cell lines.

-

Mechanism of Action Studies: Elucidating the specific molecular targets and signaling pathways affected by this compound.

-

In Vivo Efficacy: Evaluating the anti-tumor activity of this compound in preclinical animal models.

-

Structure-Activity Relationship Studies: Synthesizing and evaluating derivatives of this compound to optimize its potency and selectivity.

A deeper understanding of the biological activities of this compound will be crucial for assessing its potential as a lead compound in the development of novel anticancer therapies.

References

- 1. Plant anticancer agents. XXX: Cucurbitacins from Ipomopsis aggregata (Polemoniaceae) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Ipomopsis [worldbotanical.com]

- 3. ohiostate.elsevierpure.com [ohiostate.elsevierpure.com]

- 4. Cytotoxic effects of extracts and isolated compounds from Ifloga spicata (forssk.) sch. bip against HepG-2 cancer cell line: Supported by ADMET analysis and molecular docking - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Isocucurbitacin D, 3-epi- | C30H44O7 | CID 6297036 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Discovery and Research of 3-Epi-Isocucurbitacin B

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Epi-Isocucurbitacin B is a naturally occurring tetracyclic triterpenoid belonging to the cucurbitacin family. These compounds, isolated from various plant species, have garnered significant attention in the scientific community for their wide range of biological activities, most notably their potent cytotoxic effects against cancer cells. This technical guide provides a comprehensive overview of the discovery, history, and research pertaining to this compound and its closely related analogs. Due to the limited specific research on this compound, this guide will also detail the extensive research on Isocucurbitacin B and Cucurbitacin B to provide a foundational understanding of the potential therapeutic applications and mechanisms of action for this class of compounds.

Discovery and History

Initial Discovery of this compound

This compound was first identified as a novel natural product in 1984 by Arisawa and colleagues.[1][2] Their research, focused on identifying potential anticancer agents from plants, led to the investigation of Ipomopsis aggregata (Polemoniaceae).[1][2][3][4] From this plant, they isolated and identified three principal cytotoxic constituents: Isocucurbitacin B, Cucurbitacin B, and the new compound, this compound.[1][2] The structure of this novel cucurbitacin was elucidated through spectrometric analysis.[1][2]

The Broader Context: A History of Cucurbitacin Research

The study of cucurbitacins dates back further, with these compounds being recognized for their bitterness and purgative effects in traditional medicine. The anticancer potential of this class of molecules has been a subject of extensive research, with numerous studies demonstrating their ability to inhibit cancer cell proliferation and induce apoptosis across a wide range of cancer types.[4] This historical context of potent biological activity in the cucurbitacin family provided the impetus for the continued investigation of newly discovered analogs like this compound.

Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₃₂H₄₆O₈ | [5] |

| Molecular Weight | 558.7 g/mol | [5] |

| Synonyms | epi-Isocucurbitacin B | [5] |

Experimental Protocols

Isolation and Structure Elucidation of this compound (General Protocol)

The original 1984 study by Arisawa et al. outlined the isolation of this compound from Ipomopsis aggregata. While the complete, detailed protocol from the original publication is not widely accessible, a general phytochemical isolation workflow for such compounds can be described.

Methodology:

-

Extraction: The dried and powdered plant material is subjected to extraction with a suitable organic solvent (e.g., methanol or ethanol) to obtain a crude extract.

-

Partitioning: The crude extract is then partitioned between immiscible solvents of varying polarity (e.g., n-hexane, chloroform, ethyl acetate, and water) to separate compounds based on their polarity.

-

Chromatography: The fractions obtained are further purified using column chromatography techniques, such as silica gel or Sephadex columns, with a gradient of solvents.

-

HPLC: High-performance liquid chromatography (HPLC) is employed for the final purification of the isolated compounds.

-

Structure Elucidation: The structure of the purified compound is determined using spectrometric techniques, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).[1]

Cytotoxicity Assessment: MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a standard colorimetric assay used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.

Protocol:

-

Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.

-

Compound Treatment: The cells are then treated with various concentrations of the test compound (e.g., Isocucurbitacin B) and incubated for a specific period (e.g., 24, 48, or 72 hours).

-

MTT Addition: After the incubation period, a solution of MTT is added to each well, and the plates are incubated for a few hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: A solubilizing agent (e.g., DMSO or a specialized solubilization buffer) is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm. The absorbance is directly proportional to the number of viable cells.

Western Blot Analysis for Signaling Pathway Proteins

Western blotting is used to detect specific proteins in a sample and is a key technique for studying the effects of compounds on signaling pathways.

Protocol:

-

Cell Lysis: Cells treated with the compound of interest are harvested and lysed to release their protein content.

-

Protein Quantification: The total protein concentration in the cell lysates is determined using a protein assay (e.g., BCA assay).

-

SDS-PAGE: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., nitrocellulose or PVDF).

-

Blocking: The membrane is incubated in a blocking buffer (e.g., non-fat milk or bovine serum albumin) to prevent non-specific binding of antibodies.

-

Primary Antibody Incubation: The membrane is incubated with a primary antibody specific to the target protein (e.g., p-STAT3, p-AKT).

-

Secondary Antibody Incubation: After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) that recognizes the primary antibody.

-

Detection: The protein bands are visualized by adding a chemiluminescent substrate that reacts with the enzyme on the secondary antibody, producing light that can be captured on film or with a digital imager.

Biological Activity and Quantitative Data

While there is a lack of specific biological activity data for this compound, extensive research on Isocucurbitacin B and Cucurbitacin B has demonstrated their potent cytotoxic effects against a variety of cancer cell lines.

Table 1: Cytotoxicity (IC₅₀ Values) of Isocucurbitacin B and Cucurbitacin B in Various Cancer Cell Lines

| Compound | Cell Line | Cancer Type | IC₅₀ (µM) | Reference |

| Isocucurbitacin B | HeLa | Cervical Cancer | 0.93 - 9.73 | [6] |

| Isocucurbitacin B | HT-29 | Colorectal Cancer | 0.93 - 9.73 | [6] |

| Cucurbitacin B | MDA-MB-231 | Breast Cancer | 10⁻⁸ - 10⁻⁷ M (ED₅₀) | [7] |

| 23,24-dihydrocucurbitacin B | HeLa | Cervical Cancer | 40 | [8] |

| Cucurbitacin B | Panc-1 | Pancreatic Cancer | Various (10⁻⁹ - 10⁻⁶ mol/L) | [9] |

| Cucurbitacin B | HT-29 | Colorectal Cancer | Various concentrations | [10] |

| Cucurbitacin B | HCT-116 | Colorectal Cancer | Various concentrations | [10] |

Mechanism of Action: Key Signaling Pathways

Research on cucurbitacins, particularly Isocucurbitacin B and Cucurbitacin B, has revealed their ability to modulate several critical signaling pathways involved in cancer cell proliferation, survival, and apoptosis.

JAK/STAT Pathway

The Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway is a crucial signaling cascade that transmits information from extracellular signals to the nucleus, leading to the transcription of genes involved in immunity, proliferation, and apoptosis. Dysregulation of this pathway is common in many cancers. Cucurbitacins have been shown to be potent inhibitors of the JAK/STAT pathway.[9][11]

PI3K/AKT Pathway

The Phosphoinositide 3-kinase (PI3K)/AKT pathway is a central signaling pathway that regulates cell growth, proliferation, survival, and metabolism. Its overactivation is a common feature in many cancers. Studies have demonstrated that cucurbitacins can suppress the PI3K/AKT pathway.[12]

MAPK Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is another critical signaling cascade that relays extracellular signals to the nucleus to control a wide range of cellular processes, including proliferation, differentiation, and apoptosis. Evidence suggests that cucurbitacins can also modulate the MAPK pathway.[13][14]

Future Directions and Conclusion

The discovery of this compound expanded the family of known cytotoxic cucurbitacins. However, a significant gap in the scientific literature exists regarding its specific biological activities and mechanisms of action. Future research should focus on:

-

Isolation and Characterization: Large-scale isolation of this compound to enable comprehensive biological evaluation.

-

Comparative Studies: Direct comparative studies of the cytotoxic and other biological activities of this compound against its close analogs, Isocucurbitacin B and Cucurbitacin B. This would elucidate the structure-activity relationships and the significance of the epimerization at the C-3 position.

-

Mechanistic Studies: Elucidation of the specific molecular targets and signaling pathways modulated by this compound.

References

- 1. Plant anticancer agents. XXX: Cucurbitacins from Ipomopsis aggregata (Polemoniaceae) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. ohiostate.elsevierpure.com [ohiostate.elsevierpure.com]

- 3. Ipomopsis [worldbotanical.com]

- 4. mdpi.com [mdpi.com]

- 5. Isocucurbitacin B | C32H46O8 | CID 5352014 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. CAS 17278-28-3 | Isocucurbitacin B [phytopurify.com]

- 7. Cucurbitacin B has a potent antiproliferative effect on breast cancer cells in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Anticancer activity of 23,24-dihydrocucurbitacin B against the HeLa human cervical cell line is due to apoptosis and G2/M cell cycle arrest - PMC [pmc.ncbi.nlm.nih.gov]

- 9. aacrjournals.org [aacrjournals.org]

- 10. researchgate.net [researchgate.net]

- 11. jcancer.org [jcancer.org]

- 12. researchgate.net [researchgate.net]

- 13. Cucurbitacin E Inhibits Huh7 Hepatoma Carcinoma Cell Proliferation and Metastasis via Suppressing MAPKs and JAK/STAT3 Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Cucurbitacin IIb induces apoptosis and cell cycle arrest through regulating EGFR/MAPK pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

Physical and chemical properties of 3-Epi-Isocucurbitacin B.

An In-depth Technical Guide to 3-Epi-Isocucurbitacin B

Introduction

This compound is a member of the cucurbitane family of triterpenoids, a class of highly oxidized tetracyclic natural compounds.[1][2] These compounds are known for their wide range of biological and pharmacological activities.[3] this compound, specifically, is a cucurbitane triterpene that has been isolated from plants such as Trichosanthes kirilowii.[2] Research has indicated its potential as a cytotoxic agent against various human tumor cell lines, highlighting its significance for further investigation in drug development.[2][4] This document provides a comprehensive overview of its physical and chemical properties, experimental protocols for its study, and insights into its biological mechanisms of action.

Physical and Chemical Properties

The fundamental physical and chemical characteristics of this compound are summarized below. These properties are essential for its handling, formulation, and analysis in a research setting.

| Property | Value | Source |

| CAS Number | 89647-62-1 | [1] |

| Molecular Formula | C₃₂H₄₆O₈ | [1] |

| Molecular Weight | 558.70 g/mol | [1] |

| Appearance | White Solid | [5] |

| Melting Point | 95 °C | [2] |

| Boiling Point | 702.4±60.0 °C (Predicted) | [2] |

| Density | 1.23±0.1 g/cm³ (Predicted) | [2] |

| pKa | 12.59±0.29 (Predicted) | [2] |

| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone. | [6] |

| Purity | ≥98% (HPLC) | [1] |

| Chemical Family | Triterpenoids | [1] |

| IUPAC Name | [(E)-6-(3,16-dihydroxy-4,4,9,13,14-pentamethyl-2,11-dioxo-3,7,8,10,12,15,16,17-octahydro-1H-cyclopenta[a]phenanthren-17-yl)-6-hydroxy-2-methyl-5-oxohept-3-en-2-yl] acetate | [1] |

| InChI | InChI=1S/C32H46O8/c1-17(33)40-27(2,3)13-12-23(36)32(9,39)25-21(35)15-29(6)22-11-10-18-19(14-20(34)26(38)28(18,4)5)31(22,8)24(37)16-30(25,29)7/h10,12-13,19,21-22,25-26,35,38-39H,11,14-16H2,1-9H3/b13-12+ | [1] |

| InChIKey | WTBZNVRBNJWSPF-OUKQBFOZSA-N | [1] |

| SMILES | CC(=O)OC(C)(C)/C=C/C(=O)C(C)(C1C(CC2(C1(CC(=O)C3(C2CC=C4C3CC(=O)C(C4(C)C)O)C)C)C)O)O | [1] |

Experimental Protocols

Detailed methodologies are critical for the replication and advancement of research. The following sections outline protocols for the extraction, purification, and analysis of cucurbitacins, which are applicable to this compound.

Extraction and Purification

The following protocol is a general method for extracting Cucurbitacin B from plant material (e.g., muskmelon pedicel) and can be adapted for this compound.[7]

-

Preparation of Raw Material : The plant material is crushed. For enhanced extraction, it is wetted with acidic water (pH 3-5).

-

Enzymolysis : A biological enzyme mixture (e.g., cellulase, amylase) is added to the moistened raw material. The mixture is incubated at 30-40°C for 2-4 days to break down cell walls.

-

Solvent Extraction : The enzymolyzed material is transferred to an extraction vessel. A 5-15 fold volume of 80-95% ethanol is added, and the mixture is subjected to reflux extraction 2-3 times.

-

Initial Purification : The combined ethanol extracts are passed through a short column packed with activated carbon and aluminum oxide to remove pigments and other impurities.

-

Crystallization : The ethanol in the filtrate is recovered under reduced pressure until the concentration is between 30-50%. The concentrated solution is allowed to stand, leading to the formation of crude crystals.

-

Recrystallization : The crude crystals are further purified by cold dissolution in chloroform, followed by concentration and recrystallization. A final recrystallization from 90-99% ethanol after decolorizing with activated carbon yields the pure product.

Analytical Methods

-

High-Performance Liquid Chromatography (HPLC) : Purity analysis of cucurbitacins is routinely performed using HPLC.[5] A typical setup involves a C18 column with a mobile phase gradient of acetonitrile and water. Detection is commonly achieved using a UV detector at approximately 226-230 nm.[8]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy : Structural elucidation is primarily achieved through ¹H and ¹³C NMR. Spectra are often recorded in deuterated solvents like chloroform (CDCl₃) or pyridine-d5.[5][9] High-field NMR is crucial for resolving the complex proton signals of the tetracyclic structure and side chain.[9]

-

Mass Spectrometry (MS) : High-Resolution Mass Spectrometry (HRMS) with an ESI source is used to confirm the molecular formula by providing a precise mass measurement.[5]

Biological Activity and Signaling Pathways

While specific research on this compound is emerging, the biological activities of the closely related Isocucurbitacin B and Cucurbitacin B are well-documented and provide a strong basis for predicting its mechanism of action.

Cytotoxic Activity

This compound has demonstrated significant cytotoxicity against a panel of human tumor cells, including A-549 (lung carcinoma), SK-OV-3 (ovarian cancer), SK-MEL-2 (melanoma), XF-498 (CNS cancer), and HCT15 (colon cancer).[2] Similarly, Isocucurbitacin B shows potent activity against HeLa (cervical cancer) and HT-29 (colon cancer) cells, with IC50 values in the low micromolar range.[10]

Mechanism of Action: Signaling Pathways

Studies on Isocucurbitacin B suggest that its antitumor effects are mediated through key cellular signaling pathways. Network pharmacology and subsequent experimental validation have implicated the PI3K/AKT and MAPK pathways in the action of Isocucurbitacin B against glioma.[3] The PI3K/AKT pathway is a critical regulator of cell proliferation, survival, and growth. Its inhibition can lead to decreased tumor growth and increased apoptosis.

The proposed mechanism involves the inhibition of key proteins within this pathway, such as PDK1 and the downstream effector AKT. This disruption prevents the phosphorylation cascade that would normally promote cell survival and proliferation.

Furthermore, cucurbitacins are known to inhibit the JAK/STAT signaling pathway, particularly STAT3, which is a key transcription factor involved in tumor cell proliferation, survival, and invasion.[11] Inhibition of STAT3 phosphorylation is a common mechanism for the anti-cancer effects of cucurbitacins.[11]

Conclusion

This compound is a promising natural compound with demonstrated cytotoxic properties. Its physical and chemical characteristics are well-defined, facilitating its use in research. While detailed mechanistic studies on this specific isomer are ongoing, the known activities of related cucurbitacins, particularly the inhibition of pro-survival signaling pathways like PI3K/AKT and STAT3, provide a logical framework for future drug development efforts. The protocols and data presented in this guide serve as a valuable resource for researchers and scientists working to unlock the full therapeutic potential of this potent triterpenoid.

References

- 1. biorlab.com [biorlab.com]

- 2. This compound CAS#: 89647-62-1 [amp.chemicalbook.com]

- 3. Isocucurbitacin B inhibits glioma growth through PI3K/AKT pathways and increases glioma sensitivity to TMZ by inhibiting hsa-mir-1286a - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound | 89647-62-1 [chemicalbook.com]

- 5. Synthesis of Cucurbitacin B Derivatives as Potential Anti-Hepatocellular Carcinoma Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound | CAS:89647-62-1 | Triterpenoids | High Purity | Manufacturer BioCrick [biocrick.com]

- 7. CN101974055A - Method for extracting cucurbitacin B - Google Patents [patents.google.com]

- 8. cdn.caymanchem.com [cdn.caymanchem.com]

- 9. High-field 1H-NMR spectral analysis of some cucurbitacins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. CAS 17278-28-3 | Isocucurbitacin B [phytopurify.com]

- 11. mdpi.com [mdpi.com]

3-Epi-Isocucurbitacin B CAS number and molecular weight.

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Epi-Isocucurbitacin B is a naturally occurring triterpenoid compound belonging to the cucurbitacin family. While research on this specific stereoisomer is limited, the broader class of cucurbitacins, particularly Cucurbitacin B and Isocucurbitacin B, has garnered significant attention in the scientific community for its potent cytotoxic and anti-tumor properties. This technical guide provides a comprehensive overview of the available information on this compound, including its chemical properties. Due to the scarcity of data specific to this compound, this guide also draws upon the extensive research conducted on its close structural analogs to infer potential biological activities, mechanisms of action, and experimental methodologies. This approach provides a foundational understanding for researchers and drug development professionals interested in the therapeutic potential of this class of compounds.

Chemical and Physical Properties

This compound is a tetracyclic triterpenoid characterized by the cucurbitane skeleton. Its chemical identity is defined by a specific stereochemistry at the 3rd carbon position. The fundamental physicochemical properties of this compound are summarized in the table below.

| Property | Value | Citation(s) |

| CAS Number | 89647-62-1 | [1][2][3] |

| Molecular Formula | C₃₂H₄₆O₈ | [1] |

| Molecular Weight | 558.70 g/mol | [1] |

Potential Biological Activity and Mechanism of Action

Direct studies on the biological activity of this compound are not extensively available in peer-reviewed literature. However, based on research into closely related cucurbitacins, it is hypothesized that this compound may exhibit significant cytotoxic effects against various cancer cell lines.

Cytotoxicity

Cucurbitacins are well-documented for their potent cytotoxic activities. For instance, Isocucurbitacin B has demonstrated significant activity against HeLa and HT-29 human cancer cells, with IC50 values ranging from 0.93 to 9.73 μM. While specific data for this compound is not available, its structural similarity suggests it may also possess cytotoxic properties.

Postulated Signaling Pathways

Research on analogous compounds, particularly Cucurbitacin B, has elucidated several key signaling pathways that are modulated to exert anti-cancer effects. It is plausible that this compound could act through similar mechanisms. The primary targets of cucurbitacins include the Janus kinase/signal transducer and activator of transcription (JAK/STAT) and mitogen-activated protein kinase (MAPK) signaling pathways.

Inhibition of the JAK/STAT pathway, particularly targeting STAT3, is a hallmark of many cucurbitacins.[4][5][6][7][8][9] This inhibition leads to the downregulation of various downstream targets involved in cell proliferation, survival, and angiogenesis. The proposed mechanism involves the suppression of STAT3 phosphorylation, which prevents its dimerization and translocation to the nucleus, thereby inhibiting the transcription of target genes.[4][7][9]

Furthermore, cucurbitacins have been shown to induce apoptosis through both intrinsic and extrinsic pathways.[5][10][11][12] This is often characterized by the activation of caspases, release of cytochrome c from the mitochondria, and regulation of Bcl-2 family proteins.[11]

The following diagram illustrates a potential signaling pathway for cucurbitacins, which may be relevant for this compound.

Caption: Potential mechanism of action for cucurbitacins.

Experimental Protocols

Detailed experimental protocols for this compound are not currently published. However, standard methodologies used for evaluating the cytotoxic and mechanistic properties of other cucurbitacins can be adapted.

Cell Viability Assay (MTT Assay)

This assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Methodology:

-

Cell Seeding: Plate cancer cells in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Treat the cells with various concentrations of this compound (typically ranging from nanomolar to micromolar concentrations) and a vehicle control (e.g., DMSO). Incubate for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Live cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.

-

Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay is used to detect and differentiate between apoptotic, necrotic, and live cells.

Methodology:

-

Cell Treatment: Treat cells with this compound at concentrations around the determined IC50 value for a specified time.

-

Cell Harvesting: Harvest the cells by trypsinization and wash with cold phosphate-buffered saline (PBS).

-

Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and propidium iodide (PI). Incubate in the dark.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

The following diagram outlines a general workflow for evaluating the cytotoxic effects of a compound.

Caption: General workflow for assessing compound cytotoxicity.

Conclusion and Future Directions

This compound belongs to a class of compounds with demonstrated potent anti-cancer properties. While direct experimental evidence for this specific isomer is lacking, the extensive research on its analogs provides a strong rationale for further investigation. Future research should focus on isolating or synthesizing sufficient quantities of this compound to perform comprehensive in vitro and in vivo studies. These studies should aim to elucidate its specific cytotoxic profile against a panel of cancer cell lines, unravel its precise mechanism of action, and identify its molecular targets. Such research will be crucial in determining the therapeutic potential of this compound as a novel anti-cancer agent.

References

- 1. Isolation, Structure Elucidation, and Biological Evaluation of 16,23-Epoxycucurbitacin Constituents from Eleaocarpus chinensis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Isocucurbitacin D, 3-epi- | C30H44O7 | CID 6297036 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Isocucurbitacin B | C32H46O8 | CID 5352014 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Cucurbitacin B inhibits proliferation and induces apoptosis via STAT3 pathway inhibition in A549 lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Cucurbitacin B induces apoptosis by inhibition of the JAK/STAT pathway and potentiates antiproliferative effects of gemcitabine on pancreatic cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Cucurbitacin B targets STAT3 to induce ferroptosis in non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Cucurbitacin B inhibits gastric cancer progression by suppressing STAT3 activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Cucurbitacin B and cucurbitacin I suppress adipocyte differentiation through inhibition of STAT3 signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Cucurbitacin B synergistically enhances the apoptosis-inducing effect of arsenic trioxide by inhibiting STAT3 phosphorylation in lymphoma Ramos cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 11. Cucurbitacin B inhibits proliferation and induces apoptosis via STAT3 pathway inhibition in A549 lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Cucurbitacin B inhibits cell proliferation and induces apoptosis in human osteosarcoma cells via modulation of the JAK2/STAT3 and MAPK pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

3-Epi-Isocucurbitacin B: A Comprehensive Technical Review of its Therapeutic Potential and Pharmacological Profile

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Epi-Isocucurbitacin B, a cucurbitane triterpenoid, has demonstrated notable cytotoxic effects against a range of human cancer cell lines, positioning it as a compound of interest for oncological research and development. This technical guide provides a detailed overview of the available pharmacological data on this compound, including its cytotoxic activity and the methodologies employed in its evaluation. While direct evidence for the specific signaling pathways modulated by this compound is still emerging, this document also explores the well-established mechanisms of action of closely related cucurbitacin analogues, such as Cucurbitacin B and Isocucurbitacin B, to provide a rational basis for future mechanistic studies. This guide aims to serve as a foundational resource for researchers investigating the therapeutic potential of this compound.

Introduction

Cucurbitacins are a class of structurally complex triterpenoids found in various plant families, most notably the Cucurbitaceae. They are well-documented for their wide spectrum of biological activities, including potent cytotoxic and anti-proliferative effects against cancer cells. This compound is a member of this family, distinguished by its specific stereochemical configuration. Initial studies have highlighted its significant in vitro anti-tumor activity, warranting a more in-depth investigation into its pharmacological profile and therapeutic potential.

Pharmacological Profile

Chemical Properties

-

Systematic Name: (9β,10α,16α,23E)-25-(acetyloxy)-3,16,20-trihydroxy-9-methyl-19-Norlanosta-5,23-diene-2,11,22-trione

-

Molecular Formula: C₃₂H₄₆O₈

-

Molecular Weight: 558.7 g/mol

Cytotoxic Activity

This compound has been shown to exhibit significant cytotoxicity against a panel of human tumor cell lines. The following table summarizes the available quantitative data on its anti-proliferative activity.

| Cell Line | Cancer Type | IC₅₀ (µg/mL) |

| A-549 | Lung Carcinoma | 0.8 |

| SK-OV-3 | Ovarian Cancer | 0.9 |

| SK-MEL-2 | Skin Melanoma | 0.1 |

| XF-498 | CNS Cancer | 0.9 |

| HCT-15 | Colon Cancer | 0.9 |

Table 1: In Vitro Cytotoxicity of this compound

Postulated Mechanisms of Action Based on Related Cucurbitacins

While dedicated mechanistic studies on this compound are limited, the well-characterized signaling pathways affected by its close structural analogues, Cucurbitacin B and Isocucurbitacin B, provide valuable insights into its potential mechanisms of action. These pathways are central to cancer cell proliferation, survival, and metastasis.

Inhibition of the JAK/STAT Signaling Pathway

The Janus kinase (JAK)/signal transducer and activator of transcription (STAT) pathway is a critical signaling cascade that regulates cell growth, differentiation, and apoptosis. Constitutive activation of the JAK/STAT pathway is a hallmark of many cancers. Cucurbitacin B is a potent inhibitor of JAK2 and STAT3, leading to the downregulation of anti-apoptotic proteins such as Bcl-2 and cyclin B1, and the induction of apoptosis.

Caption: Postulated inhibition of the JAK/STAT pathway by this compound.

Modulation of the PI3K/AKT/mTOR Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/AKT/mammalian target of rapamycin (mTOR) pathway is another crucial signaling network that is frequently hyperactivated in cancer, promoting cell growth, proliferation, and survival. Isocucurbitacin B has been shown to inhibit the PI3K/AKT pathway in glioma cells.

Caption: Postulated inhibition of the PI3K/AKT/mTOR pathway by this compound.

Induction of Apoptosis

The cytotoxic effects of cucurbitacins are strongly associated with their ability to induce programmed cell death, or apoptosis. This is achieved through the modulation of key apoptotic regulators, including the upregulation of pro-apoptotic proteins (e.g., Bax) and the downregulation of anti-apoptotic proteins (e.g., Bcl-2), leading to the activation of caspases.

Experimental Protocols

The following provides a generalized methodology for the key in vitro assays used to characterize the cytotoxic and anti-proliferative effects of compounds like this compound.

Cell Culture

Human cancer cell lines (e.g., A-549, SK-OV-3, SK-MEL-2, XF-498, HCT-15) are maintained in appropriate culture medium (e.g., RPMI-1640 or DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and incubated at 37°C in a humidified atmosphere of 5% CO₂.

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

Caption: General workflow for an MTT-based cytotoxicity assay.

Western Blot Analysis for Signaling Pathway Proteins

Western blotting is used to detect specific proteins in a sample. This technique can be employed to assess the phosphorylation status and expression levels of key proteins in signaling pathways such as JAK/STAT and PI3K/AKT.

-

Protein Extraction: Cells are treated with this compound for a specified time, then lysed to extract total protein. Protein concentration is determined using a BCA assay.

-

SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

-

Protein Transfer: The separated proteins are transferred from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: The membrane is incubated in a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: The membrane is incubated with primary antibodies specific to the target proteins (e.g., anti-phospho-STAT3, anti-STAT3, anti-phospho-AKT, anti-AKT).

-

Secondary Antibody Incubation: The membrane is washed and then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Future Directions

The promising in vitro cytotoxicity of this compound underscores the need for further comprehensive studies. Future research should focus on:

-

Elucidation of Specific Molecular Targets: Identifying the direct binding partners of this compound to unravel its precise mechanism of action.

-

In-depth Signaling Pathway Analysis: Conducting detailed studies to confirm its effects on the JAK/STAT, PI3K/AKT, and other relevant cancer-related signaling pathways.

-

In Vivo Efficacy and Safety Profiling: Evaluating the anti-tumor efficacy and toxicity of this compound in preclinical animal models.

-

Pharmacokinetic Studies: Determining the absorption, distribution, metabolism, and excretion (ADME) properties of the compound.

Conclusion

This compound is a natural product with demonstrated potent cytotoxic activity against a variety of human cancer cell lines. While its specific molecular mechanisms are yet to be fully elucidated, the pharmacological profile of closely related cucurbitacins suggests that its anti-tumor effects are likely mediated through the modulation of key oncogenic signaling pathways, such as the JAK/STAT and PI3K/AKT cascades, leading to the induction of apoptosis. The data presented in this guide provide a strong rationale for continued investigation into this compound as a potential lead compound for the development of novel anticancer therapeutics. Further in-depth studies are crucial to fully realize its therapeutic potential.

The Cucurbitacin Family: A Technical Guide to a Potent Class of Natural Compounds

For Researchers, Scientists, and Drug Development Professionals

The cucurbitacins are a class of structurally complex and highly oxygenated tetracyclic triterpenoids. Primarily found in the plant family Cucurbitaceae, which includes common gourds, melons, and pumpkins, these compounds are also present in other plant families and even in some fungi and marine mollusks. Renowned for their intense bitterness, cucurbitacins serve as a natural defense mechanism for plants against herbivores. Beyond their ecological role, cucurbitacins have garnered significant attention from the scientific community for their wide spectrum of potent biological and pharmacological activities, including profound anticancer, anti-inflammatory, antioxidant, and antidiabetic properties. This technical guide provides an in-depth review of the cucurbitacin family, summarizing key quantitative data, detailing relevant experimental protocols, and visualizing critical signaling pathways to support ongoing research and drug development efforts.

Chemical Structure and Classification

Cucurbitacins are classified alphabetically, from A to T, based on the structural variations of their shared cucurbitane skeleton. These modifications, primarily in the side chain and the degree of oxygenation of the tetracyclic core, give rise to the diverse biological activities observed across the family.

Physicochemical Properties of Major Cucurbitacins

The following table summarizes the key physicochemical properties of some of the most well-studied cucurbitacins.

| Cucurbitacin | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |

| A | C₃₂H₄₆O₉ | 574.7 | 207-208 |

| B [1] | C₃₂H₄₆O₈ | 558.7 | 184-186 |

| C [2] | C₃₂H₄₈O₈ | 560.7 | 207 |

| D | C₃₀H₄₄O₇ | 516.7 | 151-152 |

| E | C₃₂H₄₄O₈ | 556.7 | 229-232 |

| I [3] | C₃₀H₄₂O₇ | 514.6 | 148-150 |

Biological Activities and Mechanisms of Action

Cucurbitacins exhibit a remarkable range of pharmacological effects, with their anticancer properties being the most extensively investigated.

Anticancer Activity

Cucurbitacins have demonstrated potent cytotoxic and antiproliferative effects against a wide array of cancer cell lines. Their mechanisms of action are multifaceted and involve the modulation of key signaling pathways that govern cell growth, proliferation, apoptosis, and metastasis. The following table presents a summary of the in vitro anticancer activity of selected cucurbitacins, expressed as the half-maximal inhibitory concentration (IC₅₀).

| Cucurbitacin | Cancer Cell Line | Cancer Type | IC₅₀ (µM) |

| B | MCF-7 | Breast | 0.045 |

| HCT-116 | Colon | 0.038 | |

| A549 | Lung | 0.025 | |

| SF-268 | CNS | 0.019 | |

| C [4] | PC-3[4] | Prostate[4] | 0.0196[4] |

| T24[4] | Bladder[4] | 0.089[4] | |

| HepG2[4] | Liver[4] | 0.105[4] | |

| D | HCT-116 | Colon | 0.042 |

| MCF-7 | Breast | 0.051 | |

| E | MCF-7 | Breast | 0.032 |

| HCT-116 | Colon | 0.048 | |

| NCI-H460 | Lung | 0.041 | |

| I | HCT-116 | Colon | 0.055 |

Anti-inflammatory, Antioxidant, and Antidiabetic Activities

Beyond their anticancer effects, cucurbitacins possess significant anti-inflammatory, antioxidant, and antidiabetic properties. Their anti-inflammatory action is partly attributed to the inhibition of cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory cascade. The antioxidant capacity of cucurbitacins involves the scavenging of reactive oxygen species (ROS). Furthermore, certain cucurbitacins have been shown to improve glucose uptake and modulate signaling pathways involved in metabolic regulation.

| Cucurbitacin | Biological Activity | Assay/Model | Quantitative Data |

| B, D, E, I | Anti-inflammatory | COX-2 Inhibition | 27-35% inhibition at 100 µg/mL |

| E glucoside | Antioxidant | Free radical scavenging | IC₅₀ for O₂⁻ scavenging: 8 mM |

| E | Antidiabetic | Glucose uptake in L6 myotubes | EC₅₀: 0.59 µg/mL |

Key Signaling Pathways Modulated by Cucurbitacins

The profound biological effects of cucurbitacins are mediated through their interaction with and modulation of critical intracellular signaling pathways. The Janus kinase/signal transducer and activator of transcription (JAK/STAT), phosphoinositide 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR), and mitogen-activated protein kinase (MAPK) pathways are primary targets.

JAK/STAT Signaling Pathway

The JAK/STAT pathway is a crucial signaling cascade that transmits information from extracellular chemical signals to the nucleus, resulting in DNA transcription and expression of genes involved in immunity, proliferation, differentiation, apoptosis, and oncogenesis. Several cucurbitacins, notably cucurbitacin B, E, and I, are potent inhibitors of this pathway, primarily by targeting the phosphorylation of JAK2 and STAT3.

PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, and survival. Dysregulation of this pathway is a hallmark of many cancers. Cucurbitacins have been shown to inhibit this pathway at multiple points, leading to decreased cell proliferation and induction of apoptosis.

Experimental Protocols

This section provides detailed methodologies for key experiments commonly employed in the study of cucurbitacins.

Isolation and Purification of Cucurbitacins

The following workflow outlines a general procedure for the isolation and purification of cucurbitacins from plant material.

Methodology:

-